molecular formula C17H22FN3O4S B2927891 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one CAS No. 1798487-44-1

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one

Cat. No.: B2927891
CAS No.: 1798487-44-1
M. Wt: 383.44
InChI Key: UDRIPWMYGWHHQW-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one is a structurally complex heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group, linked via a carbonyl bridge to a 3-methanesulfonyl-substituted imidazolidin-2-one moiety. While none of the provided evidence explicitly describes this compound, its structural analogs—particularly fluorophenyl-containing heterocycles—highlight key attributes. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIPWMYGWHHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenyl azepane with methanesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with imidazolidin-2-one in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the azepane and imidazolidinone moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl-Heterocyclic Motifs

The compound shares structural similarities with several classes of fluorophenyl-containing heterocycles, as evidenced by the literature:

Compound Class Key Features Structural Differences References
N-Substituted Pyrazolines 4-Fluorophenyl-pyrazoline-carbaldehyde derivatives (e.g., compounds 1–4 in ). Pyrazoline core (5-membered ring) vs. azepane (7-membered ring); carbaldehyde vs. methanesulfonyl.
Chalcone Derivatives (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one and analogs (). Linear α,β-unsaturated ketone vs. fused bicyclic system (azepane-imidazolidinone).
Indole Carboxaldehydes 3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde (). Indole core vs. imidazolidinone; carboxaldehyde vs. methanesulfonyl.

Conformational and Electronic Differences

  • Ring Flexibility : The azepane ring in the target compound allows greater conformational flexibility compared to the rigid pyrazoline (5-membered) or chalcone (planar) systems .
  • Dihedral Angles: In chalcone analogs (), dihedral angles between the fluorophenyl ring and adjacent groups range from 7.14° to 56.26°, influencing packing and stability. The azepane-imidazolidinone system may exhibit distinct torsional preferences due to its fused bicyclic structure.

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns in fluorophenyl derivatives are critical for crystal packing and solubility. For example:

  • Pyrazoline-carbaldehyde derivatives () form C–H···O and N–H···O interactions .
  • Chalcones () exhibit C–H···F and π-π stacking .

Biological Activity

The compound 1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one is a notable derivative in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of azepane derivatives, characterized by its unique structure that includes a fluorophenyl group and a methanesulfonyl moiety. The molecular formula is C14H18FN3O3SC_{14}H_{18}FN_3O_3S, with a molecular weight of approximately 329.37 g/mol.

The biological activity of This compound is primarily linked to its role as an inhibitor of specific enzymes or receptors involved in various pathological processes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with bromodomains, which are critical in regulating gene expression and cellular signaling pathways.

Pharmacological Effects

  • Anticancer Activity : Initial studies indicate that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of histone acetylation through bromodomain inhibition, leading to altered gene expression profiles associated with tumor growth .
  • Anti-inflammatory Properties : The compound has also shown promise in reducing inflammation markers in vitro. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
  • Cholesterol Absorption Inhibition : Similar azepane derivatives have been reported to inhibit intestinal cholesterol absorption effectively. This suggests that the compound may possess lipid-modulating effects, which could be beneficial in managing hyperlipidemia .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. These studies demonstrated a significant dose-dependent reduction in cell viability, with an effective dose (ED50) identified at 0.04 mg/kg/day for liver cholesteryl ester reduction in hamster models .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the azepane ring and substitution patterns on the phenyl group significantly influence biological activity. For instance, the presence of fluorine atoms was found to enhance binding affinity to target proteins, thereby increasing potency .

Data Summary

Biological ActivityObserved EffectReference
AnticancerCell proliferation inhibition
Anti-inflammatoryReduced cytokine levels
Cholesterol modulationDecreased cholesterol absorption

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